(S)-6-Fluorochromane-2-carboxylic acid
Overview
Description
(S)-6-Fluorochromane-2-carboxylic acid is a chiral fluorinated compound that belongs to the class of chromane derivatives. Chromane derivatives are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a fluorine atom in the structure can significantly alter the compound’s chemical and biological properties, making it a valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Fluorochromane-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromane derivative.
Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Chiral Resolution: The chiral center at the 2-position can be introduced using chiral catalysts or by employing chiral starting materials.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for chiral resolution and purification can also be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Fluorochromane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(S)-6-Fluorochromane-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the effects of fluorinated molecules on biological systems.
Material Science: It can be used in the development of novel materials with unique properties due to the presence of the fluorine atom.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (S)-6-Fluorochromane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Fluorochromane-2-carboxylic acid: The non-chiral version of the compound.
Chromane-2-carboxylic acid: Lacks the fluorine atom.
Fluorinated Chromane Derivatives: Other derivatives with different substitution patterns.
Uniqueness
(S)-6-Fluorochromane-2-carboxylic acid is unique due to its chiral nature and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and biological studies.
Properties
IUPAC Name |
(2S)-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJANLXCXMVFFI-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401188605 | |
Record name | (2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401188605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129101-36-6 | |
Record name | (2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129101-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401188605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-6-fluoro-3,4-dihydro-2H-1-Benzopyran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.045 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How were the (R)- and (S)-enantiomers of 6-Fluorochroman-2-carboxylic acid separated in this study?
A1: The researchers achieved the separation of (R)- and (S)-6-fluorochroman-2-carboxylic acids through the formation of diastereomeric salts. They reacted the racemic mixture of 6-fluorochroman-2-carboxylic acid with optically active (R)-(+)- or (S)-(-)-α-methylbenzylamine. This resulted in the formation of salts with different physical properties, allowing for separation through fractional crystallization. []
Q2: What were the starting materials used to synthesize 6-Fluorochroman-2-carboxylic acid in this research?
A2: The synthesis of both 6-fluoro-4-chromanone-2-carboxylic acid and 6-fluorochroman-2-carboxylic acid originated from p-fluorophenol. [] This highlights the use of readily available, simpler aromatic compounds as starting points for synthesizing more complex molecules like (S)-6-Fluorochroman-2-carboxylic acid.
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